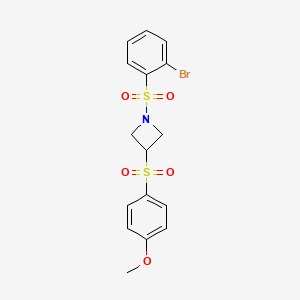
1-((2-Bromophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-Bromophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with two different sulfonyl groups. One sulfonyl group is attached to a 2-bromophenyl group and the other is attached to a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the aromatic phenyl rings, and the sulfonyl groups. The bromine and methoxy substituents on the phenyl rings would also influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing sulfonyl groups and the electron-donating methoxy group. The bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl groups and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivative Formation
Enantiomerically Pure Amino Acid Derivatives : A study by Satoh and Fukuda (2003) demonstrated the synthesis of optically active sulfinylaziridines, leading to the creation of aziridinylmagnesiums or aziridinyllithiums. These intermediates were further utilized to synthesize tri-substituted aziridines and enantiomerically pure β,β-disubstituted β-amino acid derivatives, showcasing the versatility of azetidine and related structures in synthesizing complex amino acid derivatives with potential pharmaceutical applications (T. Satoh & Y. Fukuda, 2003).
Metal-Free Coupling for Heterocyclic Building Blocks : Allwood et al. (2014) developed a metal-free coupling method for saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This technique simplifies the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines, from their parent ketones, underlining the compound's utility in constructing heterocyclic frameworks relevant in drug discovery (D. M Allwood et al., 2014).
Novel Compound Synthesis
Gold(I)-Catalyzed Cascade : Pertschi et al. (2017) reported on a gold-catalyzed rearrangement of N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, resulting in the formation of 2,5-disubstituted pyrroles. This process demonstrates the compound's potential in catalytic synthesis, offering a pathway to synthesize pyrroles, which are significant in medicinal chemistry (R. Pertschi et al., 2017).
Azetidine-based Antibiotics : A study on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids described the synthesis and antimicrobial evaluation of a new class of heteroatom-activated beta-lactam antibiotics. This research showcases the bioactive potential of azetidine derivatives in developing new antibiotics, highlighting their significance in addressing Gram-negative bacterial infections (S. Woulfe & M. Miller, 1985).
Safety And Hazards
Direcciones Futuras
The study and application of “1-((2-Bromophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine” could be a potential area of research in organic chemistry. Its unique structure could make it interesting for the development of new reactions or as a building block in the synthesis of complex molecules .
Propiedades
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S2/c1-23-12-6-8-13(9-7-12)24(19,20)14-10-18(11-14)25(21,22)16-5-3-2-4-15(16)17/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJCRSBVBDTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)
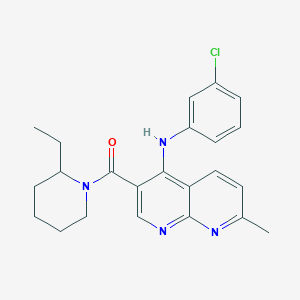
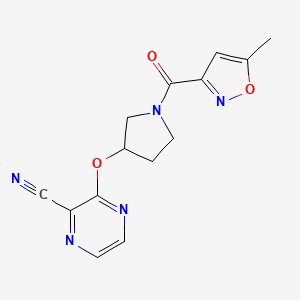
![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)
![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)
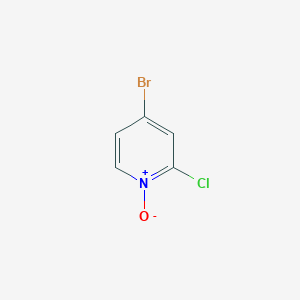
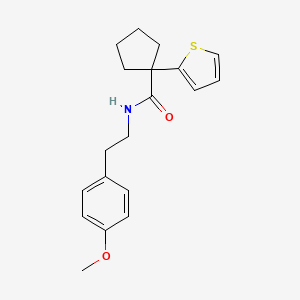
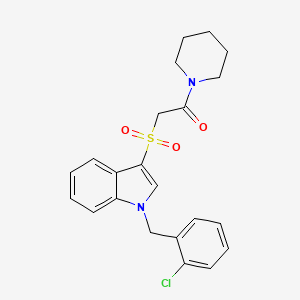
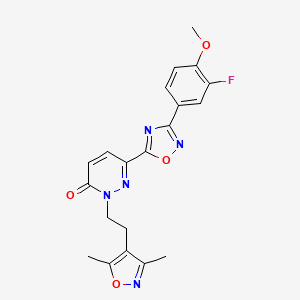
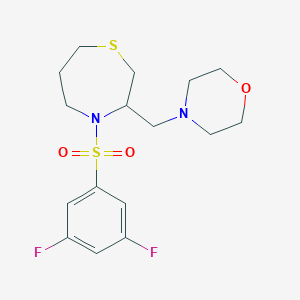
![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2781677.png)